molecular formula C17H18ClN3O5S B3991833 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine

Cat. No.: B3991833
M. Wt: 411.9 g/mol
InChI Key: LFTYZGSSDFPXSA-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-methoxy-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine typically involves a multi-step process:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-methoxy-4-nitrophenyl group: This is usually done through a nucleophilic aromatic substitution reaction where the piperazine derivative reacts with 3-methoxy-4-nitrobenzene under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 1-[(4-chlorophenyl)sulfonyl]-4-(3-carboxy-4-nitrophenyl)piperazine.

    Reduction: 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-aminophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions involving inflammation or allergic reactions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitro groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperazine ring provides a scaffold that can be modified to enhance these interactions.

Comparison with Similar Compounds

    1-[(4-chlorophenyl)sulfonyl]-4-phenylpiperazine: Lacks the methoxy and nitro groups, resulting in different chemical properties and biological activities.

    1-[(4-methylphenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine: The methyl group alters the compound’s hydrophobicity and reactivity.

    1-[(4-chlorophenyl)sulfonyl]-4-(3-hydroxy-4-nitrophenyl)piperazine: The hydroxy group can form additional hydrogen bonds, affecting the compound’s interactions with biological targets.

Uniqueness: 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and nitro groups allows for a range of chemical modifications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(3-methoxy-4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-26-17-12-14(4-7-16(17)21(22)23)19-8-10-20(11-9-19)27(24,25)15-5-2-13(18)3-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYZGSSDFPXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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